A Multi-Spectroscopic Approach to the Structural Elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine
A Multi-Spectroscopic Approach to the Structural Elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is a synthetic derivative of theobromine, belonging to the methylxanthine class of compounds.[1] Like related molecules such as caffeine and theophylline, it is recognized for its pharmacological potential, primarily as an antagonist of adenosine receptors.[1][2] The precise characterization of its molecular structure is a prerequisite for any further investigation into its biological activity, mechanism of action, and safety profile. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We detail a systematic, multi-spectroscopic workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component within the overall elucidation process.
Foundational Analysis: Molecular Formula and Functional Groups
The initial phase of structure elucidation focuses on establishing the fundamental building blocks of the molecule: its exact mass, elemental composition, and the primary functional groups it contains. This foundational data provides the necessary constraints for the more detailed connectivity mapping that follows with NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a compound.[3] Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, as the minute mass differences between isotopes (e.g., ¹²C vs. ¹³C, ¹⁶O vs. ¹⁸O) become distinguishable.[4][5] For a novel or reference compound, this step is critical to confirm that the correct molecule has been synthesized or isolated before proceeding with more time-intensive analyses.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Vortex to ensure complete dissolution. Prepare a final concentration of ~10 µg/mL.[4]
-
Instrument Calibration: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate cluster or a commercial calibrant solution like Leucine Enkephalin) to ensure mass accuracy across the desired m/z range.[4]
-
Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the xanthine nitrogen atoms are readily protonated. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-1000).
-
Data Processing: Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed formula.
The molecular formula is confirmed by the close agreement between the theoretical and observed mass, validating the elemental composition before further analysis.
| Parameter | Theoretical Value | Experimental Result | Deviation (ppm) |
| Molecular Formula | C₁₆H₁₆N₄O₅S | - | - |
| Exact Mass [M] | 376.08414 Da[6] | - | - |
| [M+H]⁺ (Calculated) | 377.09199 Da | 377.09165 Da | -0.9 |
Table 1: HRMS data confirming the elemental composition of the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, S=O, C=C) absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.[7] This provides a molecular "fingerprint" and serves as a quick qualitative check to ensure the key structural motifs—the xanthine's amide-like carbonyls and the sulfophenyl's sulfonic acid group—are present.
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant absorption peaks.
The presence of strong absorptions in the expected regions for amide carbonyls, sulfonic acid S=O bonds, and aromatic/alkene C=C bonds cross-validates the functional group information inferred from the molecular formula.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Vinylic C-H stretch |
| ~1700 & ~1660 | Strong | C=O stretch (Amide I bands of xanthine core)[8] |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic and Allyl) |
| ~1220 & ~1030 | Strong | Asymmetric & Symmetric S=O stretch (Sulfonic acid)[9] |
| ~1125 | Strong | C-N stretch |
| ~840 | Strong | para-substituted benzene C-H bend |
Table 2: Characteristic FT-IR absorption bands for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine.
Unraveling the Molecular Framework with 1D NMR Spectroscopy
With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise atomic connectivity.[10][11] 1D NMR experiments (¹H and ¹³C) provide the initial, fundamental data on the chemical environment and number of hydrogen and carbon atoms in the molecule.
Workflow for NMR Analysis
Caption: General workflow for NMR-based structure elucidation.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid obscuring key signals.[12]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Shim the magnetic field to achieve high homogeneity. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).
-
Acquisition: Run standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC pulse programs.
¹H NMR Spectroscopy: Proton Assignment
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, the number of protons in each environment (via integration), and their neighboring protons (via spin-spin splitting).[13] For this molecule, we expect to see distinct signals for the three key fragments: the allyl group, the two N-methyl groups, and the para-substituted phenyl ring.
| Label | Fragment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-a, H-b | Allyl (-CH=CH₂) | 5.2 - 5.4 | dd | 2H | J_trans ≈ 17, J_cis ≈ 10 | Terminal vinylic protons, distinct due to cis/trans coupling to H-c.[13] |
| H-c | Allyl (-CH=CH₂) | 5.8 - 6.0 | m | 1H | - | Vinylic proton coupled to three other protons (H-a, H-b, H-d). |
| H-d | Allyl (N-CH₂) | ~4.8 | d | 2H | J ≈ 5 | Allylic protons adjacent to an electronegative nitrogen atom, deshielded.[14] |
| H-e | N₃-Methyl | ~3.4 | s | 3H | - | Singlet, typical chemical shift for N-methyl on a xanthine ring.[15] |
| H-f | N₇-Methyl | ~3.8 | s | 3H | - | Singlet, slightly different environment from N₃-methyl.[15] |
| H-g | Phenyl | ~7.9 | d | 2H | J ≈ 8.5 | Aromatic protons ortho to the C8-xanthine bond, deshielded. AA'BB' system.[16] |
| H-h | Phenyl | ~7.6 | d | 2H | J ≈ 8.5 | Aromatic protons ortho to the sulfonyl group. AA'BB' system.[16] |
Table 3: Predicted ¹H NMR data for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine in DMSO-d₆.
¹³C NMR and DEPT Spectroscopy: Carbon Backbone
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom, confirming the total carbon count established by HRMS.[17] The DEPT-135 experiment is used to differentiate carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (Cq) are absent. This is crucial for assigning the carbons of the allyl group and distinguishing them from the methyl and methine carbons.[18]
| Label | Fragment | Predicted δ (ppm) | DEPT-135 | Rationale |
| C-2, C-6 | Xanthine | ~151, ~154 | Cq | Carbonyl carbons, highly deshielded.[15] |
| C-4 | Xanthine | ~148 | Cq | Quaternary carbon in the purine ring system.[15] |
| C-5 | Xanthine | ~107 | Cq | Quaternary carbon adjacent to N₇.[15] |
| C-8 | Xanthine | ~145 | Cq | Quaternary carbon attached to the phenyl ring. |
| C-a | Allyl (-CH=CH₂) | ~118 | CH₂ (neg) | Terminal vinylic carbon. |
| C-b | Allyl (-CH=CH₂) | ~132 | CH (pos) | Internal vinylic carbon. |
| C-c | Allyl (N-CH₂) | ~46 | CH₂ (neg) | Allylic carbon attached to nitrogen.[19] |
| C-d | N₃-Methyl | ~30 | CH₃ (pos) | N-methyl carbon.[15] |
| C-e | N₇-Methyl | ~35 | CH₃ (pos) | N-methyl carbon, distinct from C-d.[15] |
| C-f, C-g | Phenyl | ~126, ~129 | CH (pos) | Protonated aromatic carbons.[16] |
| C-h, C-i | Phenyl | ~135, ~146 | Cq | Non-protonated aromatic carbons attached to xanthine and SO₃H.[16] |
Table 4: Predicted ¹³C NMR and DEPT-135 data for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine in DMSO-d₆.
Assembling the Structure with 2D NMR Spectroscopy
While 1D NMR identifies the molecular fragments, 2D NMR experiments are essential to establish how these fragments are connected.[20] They provide an unambiguous map of the covalent bond framework.
COSY (¹H-¹H Correlation Spectroscopy)
Expertise & Causality: COSY reveals which protons are spin-coupled to each other, typically over two or three bonds.[18] This experiment is used to confirm the proton connectivity within isolated spin systems. For this molecule, COSY will show:
-
A strong correlation network between the allyl protons: H-d ↔ H-c ↔ H-a/H-b .
-
A correlation between the aromatic protons H-g ↔ H-h , confirming the para-substitution pattern.
-
No correlations for the N-methyl singlets (H-e, H-f), confirming they are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Causality: HSQC correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[21] This experiment provides a robust method to assign the chemical shifts of protonated carbons with high confidence by linking the well-resolved ¹H spectrum to the ¹³C spectrum. For instance, the proton signal H-c at ~5.9 ppm will show a cross-peak to the carbon signal C-b at ~132 ppm, definitively assigning both.
HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Causality: HMBC is arguably the most powerful NMR experiment for final structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, optimized for ²JCH and ³JCH).[22] These long-range correlations are the "glue" that connects the molecular fragments identified by COSY and 1D NMR.
The following correlations are non-negotiable for proving the substitution pattern of the molecule:
-
Allyl to Xanthine: The N-CH₂ protons (H-d ) must show a correlation to the xanthine C-2 and C-6 carbons, proving the allyl group is attached at the N-1 position.
-
Methyl to Xanthine: The N₃-methyl protons (H-e ) must correlate to C-2 and C-4. The N₇-methyl protons (H-f ) must correlate to C-5 and C-8. These correlations unambiguously place the methyl groups.
-
Phenyl to Xanthine: The aromatic protons closest to the xanthine ring (H-g ) must show a correlation to the C-8 carbon, confirming the attachment point of the sulfophenyl group.
Caption: Key HMBC correlations confirming the molecular connectivity.
Conclusion
The unequivocal structure elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is achieved through a logical and synergistic application of modern spectroscopic techniques. HRMS provides the exact molecular formula, which is complemented by FT-IR analysis confirming the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then serves to piece together the molecular puzzle. ¹H and ¹³C NMR identify the distinct chemical environments of the nuclei, COSY and HSQC map the internal connectivity of molecular fragments, and crucially, HMBC provides the long-range correlations that link these fragments into the final, validated structure. This integrated approach ensures a high degree of confidence and scientific rigor, providing a solid foundation for all subsequent research and development activities.
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